molecular formula C19H19F3N4OS B12642965 Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-

Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-

Cat. No.: B12642965
M. Wt: 408.4 g/mol
InChI Key: RRVACAXLPPVGMU-UHFFFAOYSA-N
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Description

The compound Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- is a tri-substituted urea derivative characterized by three distinct moieties:

  • N-(1-methylethyl): An isopropyl group contributing steric bulk.
  • N'-[4-[(trifluoromethyl)thio]phenyl]: A para-substituted aryl group with a trifluoromethylthio (-SCF₃) substituent, known for its electron-withdrawing and lipophilic properties.

Properties

Molecular Formula

C19H19F3N4OS

Molecular Weight

408.4 g/mol

IUPAC Name

1-propan-2-yl-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea

InChI

InChI=1S/C19H19F3N4OS/c1-12(2)26(11-13-10-24-17-16(13)4-3-9-23-17)18(27)25-14-5-7-15(8-6-14)28-19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,24)(H,25,27)

InChI Key

RRVACAXLPPVGMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CNC2=C1C=CC=N2)C(=O)NC3=CC=C(C=C3)SC(F)(F)F

Origin of Product

United States

Biological Activity

Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a pyrrolo[2,3-b]pyridine moiety and a trifluoromethylthio-substituted phenyl group, suggest potential for diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- is C19H19F3N4O2C_{19}H_{19}F_3N_4O_2, with a molecular weight of 392.4 g/mol. The compound features a urea backbone with various substituents that enhance its biological activity.

Structural Features

FeatureDescription
Urea BackboneCentral structure contributing to biological activity
Pyrrolo[2,3-b]pyridine MoietyProvides potential for interaction with biological targets
Trifluoromethylthio GroupEnhances lipophilicity and may influence pharmacokinetics

Research indicates that compounds similar to Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- exhibit significant biological activities such as:

  • Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Certain structural analogs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Phosphodiesterase Inhibition : Related compounds have been identified as selective inhibitors of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

Case Studies

  • PDE4B Inhibition : A study on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that specific compounds exhibited potent inhibition of PDE4B, leading to reduced TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Studies : Research on pyrrolo[2,3-b]pyridine derivatives has revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)Urea backbone with chlorinated phenyl groupsAnticancerChlorine substitution enhances potency
Fluorinated UreasUrea with fluorinated aromatic ringsAntimicrobialFluorination increases lipophilicity
Pyridine-based UreasUreas containing pyridine moietiesDiverse activitiesVersatile scaffold for drug design

The uniqueness of Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- lies in its specific combination of functional groups that may offer distinct pharmacological profiles compared to these similar compounds .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related studies suggest that modifications in the structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For example:

  • Lipophilicity : The presence of trifluoromethyl groups typically increases lipophilicity, which can enhance membrane permeability.
  • Metabolic Stability : The urea moiety may influence metabolic pathways; however, further studies are needed to elucidate these effects.

Toxicological Profile

Initial assessments indicate that compounds within this class may exhibit low toxicity; however, comprehensive toxicological evaluations are essential for clinical applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- exhibit significant biological activities. Potential applications include:

  • Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines.
  • Antimicrobial Properties : The presence of fluorinated groups has been associated with increased antimicrobial activity.
  • Kinase Inhibition : Similar compounds are being explored as inhibitors for specific kinases involved in cancer progression.

Comparative Table of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)Urea backbone with chlorinated phenyl groupsAnticancerChlorine substitution enhances potency
Fluorinated UreasUrea with fluorinated aromatic ringsAntimicrobialFluorination increases lipophilicity
Pyridine-based UreasUreas containing pyridine moietiesDiverse activitiesVersatile scaffold for drug design

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of pyrrolopyridines showed promising results in inhibiting tumor growth in vitro and in vivo models. The specific interactions between these compounds and cancer cell receptors were analyzed to understand their mechanism of action better.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar urea derivatives against various bacterial strains. The results indicated enhanced efficacy due to the trifluoromethyl group, which improved membrane penetration.
  • Kinase Inhibition Studies : Research has been conducted on the potential of pyrrolopyridine derivatives as kinase inhibitors. These studies highlighted their ability to selectively inhibit specific kinases involved in signaling pathways associated with cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Derivatives

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related urea derivatives:

Compound Name / ID Substituents Molecular Formula MW (g/mol) logP Key Features
Target Compound N-(isopropyl), N-(pyrrolopyridinylmethyl), N'-(4-SCF₃-phenyl) Not provided ~450* ~4.5* High lipophilicity (SCF₃), heterocyclic binding motif
M509-0376 N-(propyl-pyrrolopyridinyl-ethyl), N'-(4-CF₃-phenyl) C₂₀H₂₁F₃N₄O 390.41 4.14 Ethyl linker; moderate logP; pyrrolopyridine for target engagement
Fluometuron N,N-dimethyl, N'-(3-CF₃-phenyl) C₁₀H₁₁F₃N₂O 232.20 ~2.8 Herbicide; simpler structure with lower logP
942917-18-2 N-{4-[ethyl-pyrazolyl]phenyl}, N'-(3-methylphenyl) Not provided Not given Not given Pyrazole core; potential dual aryl binding
75302-62-4 N-methyl, N'-(4-NO₂-phenyl), N-(pyrrolidinyl-pyridinyl) C₁₇H₁₉N₅O₃ 341.37 ~3.1 Nitro group for electron withdrawal; pyridine-pyrrolidine hybrid

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The target compound’s trifluoromethylthio (-SCF₃) group confers higher logP (~4.5 estimated) compared to fluometuron (logP ~2.8) and 75302-62-4 (logP ~3.1). This enhances membrane permeability, critical for bioavailability .
  • Heterocyclic Motifs : The pyrrolopyridine moiety in the target compound and M509-0376 may improve target binding (e.g., kinase ATP pockets) compared to simpler aryl groups in fluometuron .
  • Electron-Withdrawing Groups: The -SCF₃ group (target) vs. -NO₂ (75302-62-4) or -CF₃ (fluometuron) influences electronic effects and metabolic stability.

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